molecular formula C11H12N2OSe B11081887 2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one

2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one

Cat. No.: B11081887
M. Wt: 267.20 g/mol
InChI Key: WBDQQAVZDPXAJZ-UHFFFAOYSA-N
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Description

2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one: is a heterocyclic compound containing selenium It is structurally characterized by a selenazolidinone ring substituted with an imino group and a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one typically involves the following steps:

  • Formation of the Selenazolidinone Ring: : The initial step involves the cyclization of a suitable selenoamide precursor with an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

  • Introduction of the Imino Group: : The imino group can be introduced by reacting the selenazolidinone intermediate with an amine or ammonia under mild conditions. This step often requires a dehydrating agent like phosphorus oxychloride or thionyl chloride to facilitate the formation of the imino group.

  • Substitution with 4-Methylbenzyl Group: : The final step involves the substitution of the selenazolidinone ring with a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride) in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can convert the imino group to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be employed for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Selenoxides, selenones.

    Reduction: Amino derivatives.

    Substitution: Various substituted selenazolidinones.

Scientific Research Applications

Chemistry

In chemistry, 2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of selenium in its structure makes it a candidate for studying selenium’s role in biological systems, including its antioxidant properties and involvement in redox reactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing selenium have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and inflammation. The imino group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-5-(4-methylbenzyl)-1,3-thiazolidin-4-one: This compound is similar in structure but contains sulfur instead of selenium. It is used in similar applications but may exhibit different reactivity and biological activity due to the presence of sulfur.

    2-Imino-5-(4-methylbenzyl)-1,3-oxazolidin-4-one: This compound contains oxygen instead of selenium and is used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The presence of selenium in 2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one imparts unique properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2OSe

Molecular Weight

267.20 g/mol

IUPAC Name

2-amino-5-[(4-methylphenyl)methyl]-1,3-selenazol-4-one

InChI

InChI=1S/C11H12N2OSe/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14)

InChI Key

WBDQQAVZDPXAJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N=C([Se]2)N

Origin of Product

United States

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